

Application Notes and Protocols for Named Reactions Involving Cyclooctanone in Organic Synthesis

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Compound of Interest

Compound Name: Cyclooctanone

Cat. No.: B032682

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These application notes provide detailed procedures and data for key named reactions involving **cyclooctanone**, a versatile eight-membered cyclic ketone. The protocols and data presented are intended to serve as a practical guide for the synthesis of various important organic intermediates.

Baeyer-Villiger Oxidation of Cyclooctanone

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones. This transformation is valuable in the synthesis of natural products and other complex organic molecules. For **cyclooctanone**, this oxidation yields oxacyclononan-2-one, a nine-membered lactone.

Reaction Principle

The reaction proceeds via the acid-catalyzed addition of a peroxy acid to the carbonyl group of **cyclooctanone**, forming a tetrahedral intermediate known as the Criegee intermediate. Subsequent rearrangement with migration of one of the alkyl groups and elimination of a carboxylic acid leads to the formation of the lactone.

Experimental Protocol: Synthesis of Oxacyclononan-2-one

This protocol is adapted from the general procedure for the Baeyer-Villiger oxidation of cyclic ketones using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

- **Cyclooctanone**
- meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve **cyclooctanone** (1.0 eq) in dichloromethane (CH_2Cl_2).

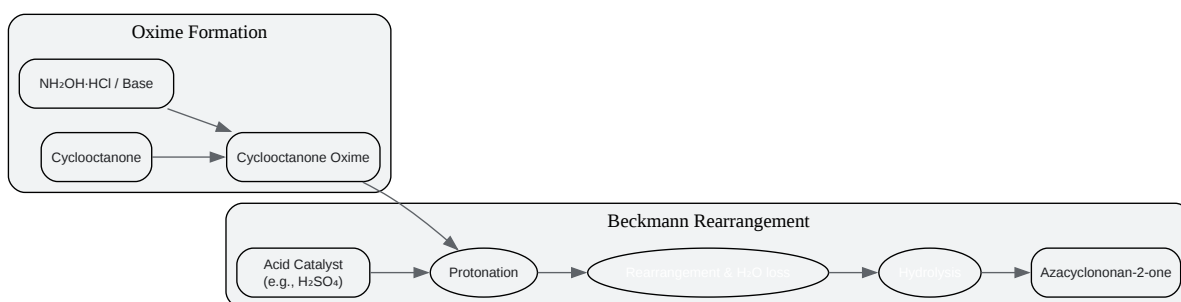
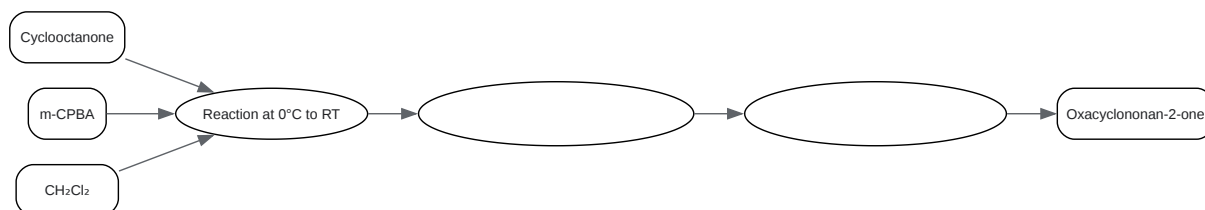
- Cool the solution to 0 °C in an ice bath.
- Slowly add solid m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of Na₂SO₃ to decompose the excess peroxy acid.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), water, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to afford the pure oxacyclononan-2-one.

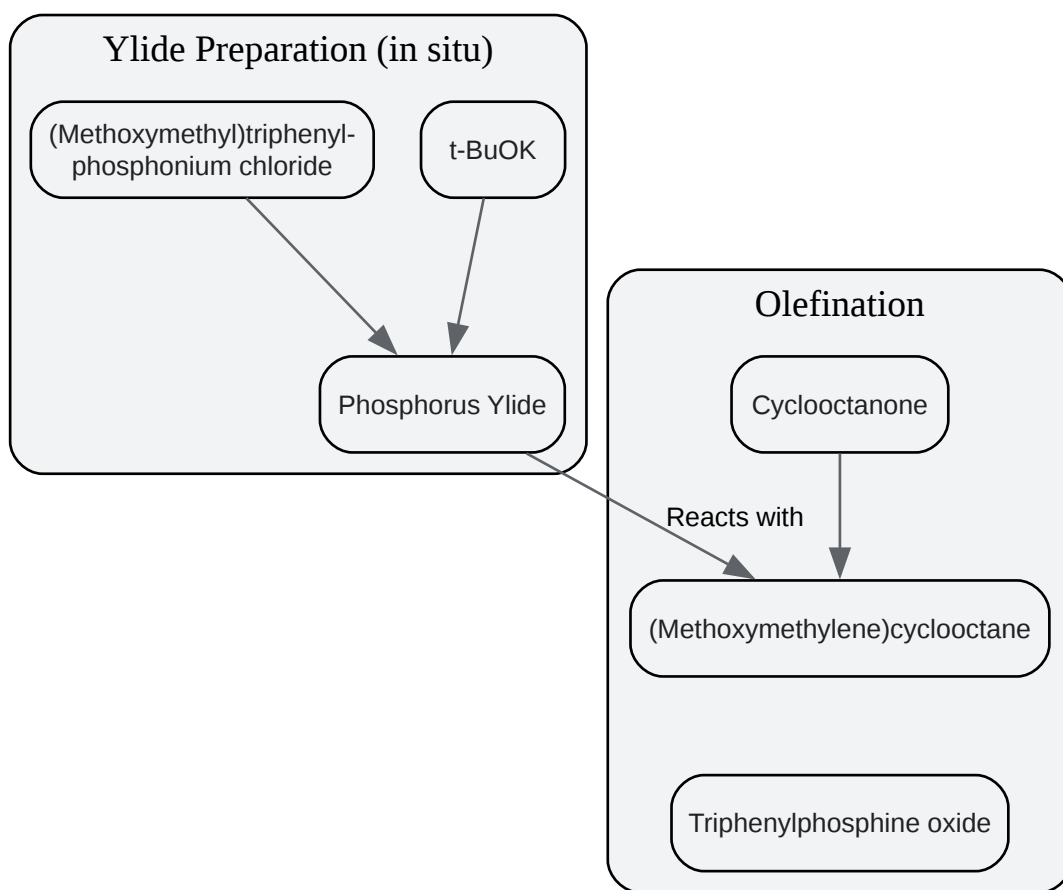
Quantitative Data

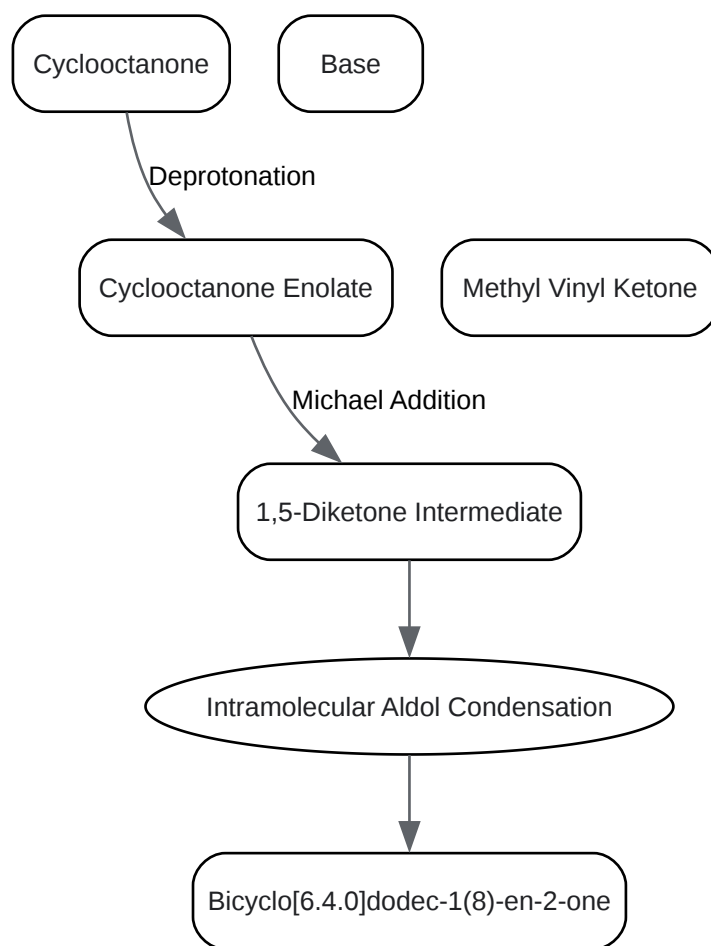
The following table summarizes representative quantitative data for the Baeyer-Villiger oxidation of cyclic ketones. While a specific yield for **cyclooctanone** was not found in the initial search, yields for similar cyclic ketones are typically high. For instance, the oxidation of cyclopentanone using m-CPBA with a Cu(OTf)₂ catalyst in CH₂Cl₂ at room temperature has been reported to give excellent yields of the corresponding lactone (85-94%).

Starting Material	Oxidizing Agent	Catalyst	Solvent	Temperature	Time	Yield (%)	Reference
Cyclopentanone	m-CPBA	Cu(OTf) ₂	CH ₂ Cl ₂	Room Temp.	-	85-94	
Cyclohexanone	Peracetic Acid (in situ)	Perhydrolase CLEA	Aqueous	Room Temp.	-	63	

Reaction Workflow







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